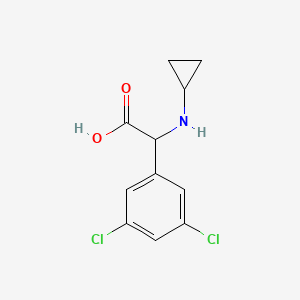![molecular formula C12H17NO3 B12109913 2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine](/img/structure/B12109913.png)
2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine is an organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety and an isopropoxyethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Introduction of the Isopropoxy Group: The benzo[d][1,3]dioxole intermediate is then reacted with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine or alcohol derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: N-alkylated ethanamine derivatives.
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the ethanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yl)ethanamine: Lacks the isopropoxy group, which may affect its pharmacokinetic properties.
2-(Benzo[d][1,3]dioxol-5-yl)-2-methoxyethanamine: Contains a methoxy group instead of an isopropoxy group, potentially altering its reactivity and biological activity.
2-(Benzo[d][1,3]dioxol-5-yl)-2-ethoxyethanamine: Similar structure but with an ethoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of the isopropoxy group in 2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine distinguishes it from other similar compounds, potentially enhancing its lipophilicity and membrane permeability. This unique structural feature may contribute to its distinct pharmacological profile and applications in various fields.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-12(6-13)9-3-4-10-11(5-9)15-7-14-10/h3-5,8,12H,6-7,13H2,1-2H3 |
InChI Key |
WGKMPCJQVGUFAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CN)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



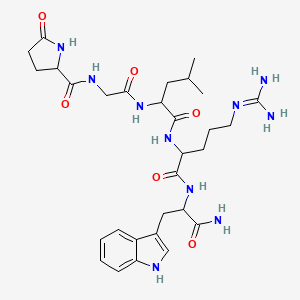
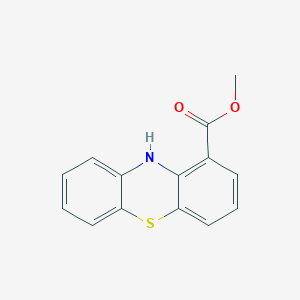
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-](/img/structure/B12109857.png)
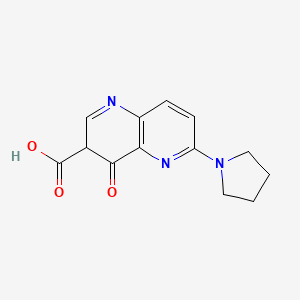
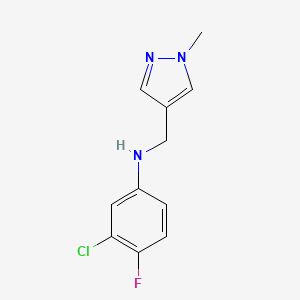


![Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B12109880.png)

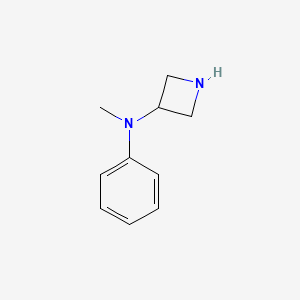
![Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)

